Ethyl 3-amino-2-hydroxy-3-phenylpropanoate
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Overview
Description
Ethyl 3-amino-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine and is characterized by the presence of an amino group, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reduction of ethyl 3-nitro-2-hydroxy-3-phenylpropanoate using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This method is advantageous as it allows for the selective reduction of the nitro group to an amino group without affecting other functional groups present in the molecule .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are typically carried out in continuous flow reactors to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process, making it economically viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides (R-X) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ethyl 3-oxo-2-hydroxy-3-phenylpropanoate.
Reduction: Formation of ethyl 3-amino-2-hydroxy-3-phenylpropanol.
Substitution: Formation of ethyl 3-substituted-2-hydroxy-3-phenylpropanoate derivatives.
Scientific Research Applications
Ethyl 3-amino-2-hydroxy-3-phenylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall bioactivity. The ester group can undergo hydrolysis, releasing the active form of the compound, which can then interact with various biological targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but lacks the amino group.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a different ester group and protective group on the amino group
Uniqueness
Ethyl 3-amino-2-hydroxy-3-phenylpropanoate is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
ethyl 3-amino-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYPODQNLLWXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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